

protocol for coupling amine linker with carboxylic acid on target ligand

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Compound of Interest

Compound Name:

(S,R,S)-AHPC-PEG3-NH2
hydrochloride

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Application Notes and Protocols for Amine-Carboxylic Acid Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, probes, and other advanced biomolecular tools. A frequent and critical reaction in this field is the formation of a stable amide bond between a carboxylic acid on a target ligand and a primary amine on a linker molecule. This process is fundamental for the construction of antibody-drug conjugates (ADCs), PROTACs, and various other bioconjugates.

This document provides a detailed protocol for the widely used and robust method of coupling primary amines to carboxylic acids using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The inclusion of NHS or sulfo-NHS enhances coupling efficiency and stability by converting the transient O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][2] This two-step, one-pot reaction minimizes side reactions and is highly effective for a broad range of molecules.[3]



Principle of the Reaction

The coupling reaction proceeds in two main stages. First, the carboxylic acid group on the target ligand is activated by EDC. This forms a highly reactive O-acylisourea intermediate.[2][4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2] To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable intermediate is then aminolyzed by the nucleophilic primary amine of the linker, resulting in the formation of a stable amide bond and the release of the NHS or sulfo-NHS leaving group.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific applications.[1]

Materials

- Target ligand containing a carboxylic acid
- Amine-linker
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation/Coupling Buffer: MES Buffer (100 mM, pH 4.5-6.0) is commonly used as it lacks amines and carboxylates that could interfere with the reaction. Phosphate buffered saline (PBS) at pH 7.2 can also be used.[5]
- Quenching Solution (optional): Hydroxylamine, glycine, or ethanolamine (10-50 mM final concentration).[5]
- Reaction Solvent: Anhydrous and amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for non-aqueous applications.
- Purification supplies: Dialysis cassettes, size-exclusion chromatography (SEC) columns, or other appropriate chromatography media.



Equipment

- Reaction vials
- Magnetic stirrer and stir bars
- pH meter
- Standard laboratory glassware
- Analytical equipment for characterization (e.g., LC-MS, HPLC, NMR)

Protocol for Aqueous Coupling

This protocol is suitable for biomolecules such as proteins and peptides.

- Preparation of Reactants:
 - Dissolve the target ligand containing the carboxylic acid in the chosen activation/coupling buffer to a desired concentration (e.g., 1-10 mg/mL).[5]
 - Dissolve the amine-linker in the same buffer.
 - Prepare fresh solutions of EDC and NHS/sulfo-NHS in the activation/coupling buffer immediately before use, as EDC is moisture-sensitive and can hydrolyze.[1]
- Activation of Carboxylic Acid:
 - To the solution of the target ligand, add EDC and NHS/sulfo-NHS. The molar ratio of Ligand:EDC:NHS is a critical parameter to optimize, with starting recommendations often in the range of 1:10:25.[5]
 - Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[1]
- Optional Quenching of Excess EDC:
 - To prevent unwanted cross-linking if the amine-linker also contains carboxyl groups, the reaction can be quenched with an agent like 2-mercaptoethanol (final concentration of 20 mM) to inactivate the excess EDC.[7]



Coupling with Amine-Linker:

- Add the amine-linker solution to the activated target ligand solution. The pH of the reaction mixture can be adjusted to 7.0-8.0 for efficient amine coupling.[5] Buffers containing primary amines, such as Tris or glycine, should be avoided at this stage.[5]
- Allow the reaction to proceed for 2 to 2.5 hours at room temperature, or overnight at 4°C,
 with gentle mixing.[1][5]
- Quenching the Reaction (Optional):
 - To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as hydroxylamine, glycine, or ethanolamine to a final concentration of 10-20 mM.[5]

• Purification:

Remove unreacted small molecules and byproducts (e.g., EDC, NHS, quenching agent)
using dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or other suitable
purification methods.[5]

Protocol for Non-Aqueous Coupling

This protocol is suitable for small molecules soluble in organic solvents.

- Preparation of Reactants:
 - Dissolve the carboxylic acid-containing target ligand and the amine-linker in an anhydrous,
 amine-free solvent such as DMF or DMSO.
 - Prepare a solution of a carbodiimide coupling reagent such as EDC or Dicyclohexylcarbodiimide (DCC), and an additive like NHS or 1-Hydroxybenzotriazole (HOBt) in the same solvent.

Reaction:

 Combine the solutions of the carboxylic acid, amine, coupling reagent, and additive. A common molar ratio is Acid:Amine:Coupling Reagent:Additive of 1:1.2:1.2:1.2.



- The reaction is typically stirred at room temperature for 2-24 hours.[6] Reaction progress can be monitored by TLC or LC-MS.
- · Work-up and Purification:
 - If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
 - The reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., dilute acid, dilute base, brine) to remove unreacted starting materials and water-soluble byproducts.
 - The final product is typically purified by column chromatography.[8][9]

Data Presentation

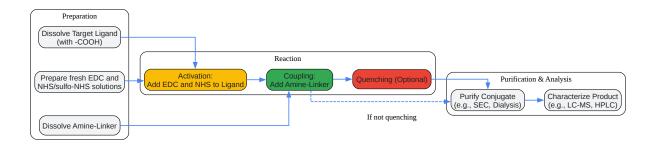
Table 1: Summary of Typical Reaction Parameters for EDC/NHS Coupling



Parameter	Recommended Range	Notes
Molar Ratios		
Ligand:EDC:NHS	1:2:5 to 1:10:25[5][7]	Optimization is crucial for each specific system.
Carboxylic Acid:Amine	1:1 to 1.2:1[10]	A slight excess of the amine can drive the reaction to completion.
Reaction Conditions		
Activation pH	4.5 - 7.2	MES buffer at pH 6 is often preferred for the activation step.
Coupling pH	7.0 - 8.0[5]	Favorable for the nucleophilic attack of the primary amine.
Temperature	Room Temperature or 4°C[1] [5]	Lower temperatures can be used to minimize hydrolysis of the active ester.
Reaction Time	Activation: 15-30 min[1]Coupling: 2-24 hours[1] [5][6]	Dependent on the reactivity of the specific substrates.
Concentrations		
EDC	2 mM - 200 mM[7]	Should be freshly prepared.
NHS/sulfo-NHS	5 mM - 200 mM[7]	Should be freshly prepared.
Quenching Agent	10 - 20 mM[5]	Optional step.

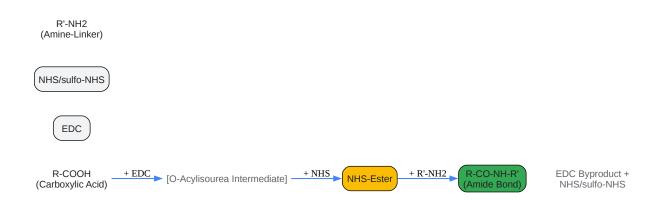
Visualizations





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Figure 1: General experimental workflow for the EDC/NHS mediated coupling of an amine-linker to a carboxylic acid-containing target ligand.



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Figure 2: Simplified signaling pathway of the two-step EDC/NHS coupling reaction mechanism for amide bond formation.

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